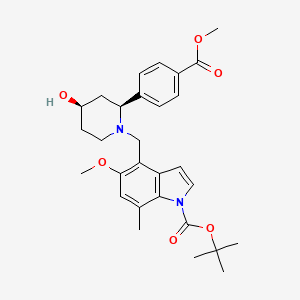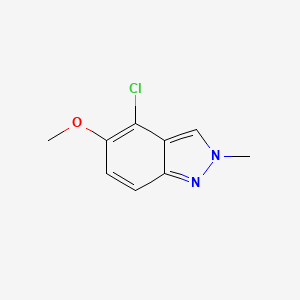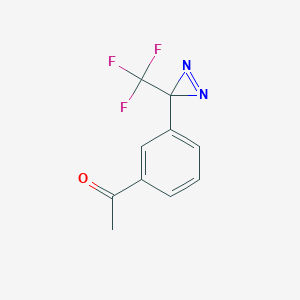
1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group and a diazirine ring, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone typically involves multiple steps. One common method includes the reaction of an isomeric mixture of halo benzotrifluoride with magnesium metal in an organic solvent in the presence of a catalyst to form a Grignard complex. This complex is then reacted with a ketene in a hydrocarbon solvent in the presence of a transition metal ligand-acid complex to obtain an isomeric mixture of trifluoromethyl acetophenone. Finally, the isomeric mixture is reacted with hydroxylamine salt to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often aim to optimize yield and purity while minimizing the number of reaction steps. For example, a process involving nitration, hydrogenation, diazotization, and oximation using acetaldoxime followed by deoximation has been reported. This method is advantageous as it reduces the number of steps and improves the overall efficiency of the synthesis .
化学反応の分析
Types of Reactions
1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl and diazirine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
科学的研究の応用
1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a photoreactive probe in chemical synthesis and analysis due to its ability to form covalent bonds upon exposure to light.
Biology: The compound is employed in photoaffinity labeling to study protein-ligand interactions and identify binding sites.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
作用機序
The mechanism of action of 1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone involves the formation of highly reactive carbene intermediates upon exposure to ultraviolet light. These intermediates can insert into various chemical bonds, leading to the formation of covalent adducts. This property makes the compound useful in photoaffinity labeling and other photochemical applications .
類似化合物との比較
Similar Compounds
3-Trifluoromethylacetophenone: Similar in structure but lacks the diazirine ring, making it less reactive in photochemical applications.
2-(4-Trifluoromethylphenyl)ethanone: Another related compound with different substitution patterns, affecting its reactivity and applications.
Uniqueness
1-(3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)ethanone is unique due to the presence of both the trifluoromethyl group and the diazirine ring. This combination imparts distinct photoreactive properties, making it particularly valuable in applications requiring covalent bond formation upon light activation .
特性
分子式 |
C10H7F3N2O |
|---|---|
分子量 |
228.17 g/mol |
IUPAC名 |
1-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanone |
InChI |
InChI=1S/C10H7F3N2O/c1-6(16)7-3-2-4-8(5-7)9(14-15-9)10(11,12)13/h2-5H,1H3 |
InChIキー |
FWGVHSLFGHLMEJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)C2(N=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


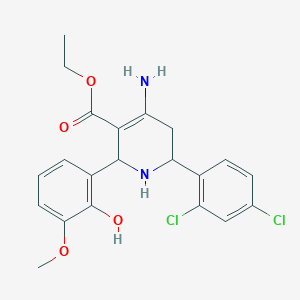

![3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B14013748.png)
![N-[3-(3,4-dimethoxyphenyl)propyl]-2-phenylacetamide](/img/structure/B14013753.png)
![3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14013758.png)
![4-(tert-butyl) 8-methyl 2,3-dihydrobenzo[f][1,4]oxazepine-4,8(5H)-dicarboxylate](/img/structure/B14013766.png)
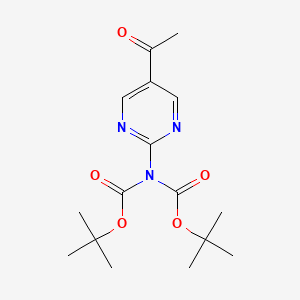
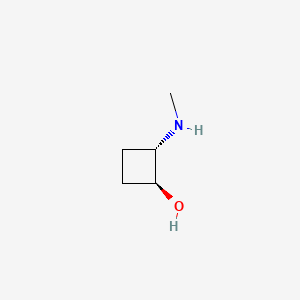
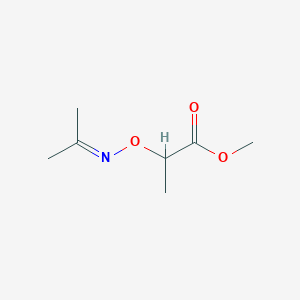
![(2S,4S)-2-Amino-4-[(4-methoxyphenyl)methyl]pentanedioic acid](/img/structure/B14013799.png)
![N~1~,N~3~-Bis[(3,4-dimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B14013807.png)

